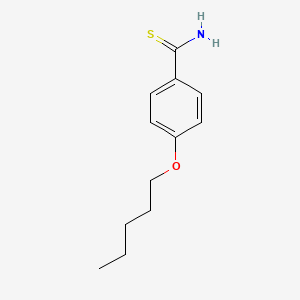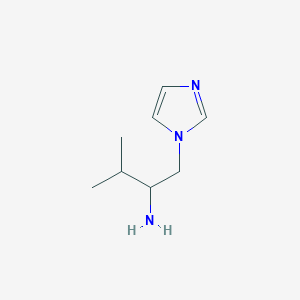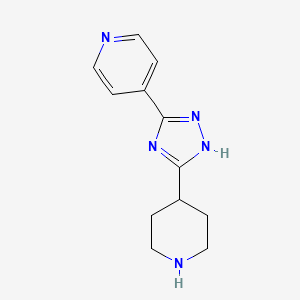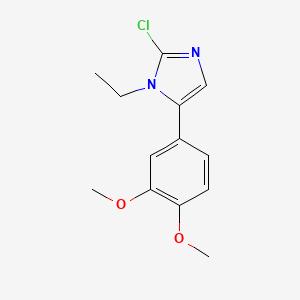
1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl- is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a chloro group at position 2 and a 3,4-dimethoxyphenyl group at position 5, along with an ethyl group at position 1
Méthodes De Préparation
The synthesis of 1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl- can be achieved through several routes. One common method involves the reaction of 2-chloro-1-ethylimidazole with 3,4-dimethoxybenzaldehyde under acidic conditions to form the desired product. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at position 2 can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reaction with an amine in the presence of a base like sodium hydride can yield the corresponding amino derivative.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Applications De Recherche Scientifique
1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules that can modulate specific biological pathways. Its imidazole ring is a common motif in many bioactive compounds.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting or activating enzymatic functions. The chloro and dimethoxyphenyl groups can enhance binding affinity and selectivity towards specific molecular targets, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl- can be compared with other imidazole derivatives such as:
1H-Imidazole, 2-chloro-1-methyl-: Similar in structure but with a methyl group instead of an ethyl group, leading to differences in reactivity and biological activity.
1H-Imidazole, 2-bromo-5-(3,4-dimethoxyphenyl)-1-ethyl-:
1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-propyl-: The propyl group introduces additional steric hindrance, affecting the compound’s interactions with other molecules.
The uniqueness of 1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
1049118-59-3 |
|---|---|
Formule moléculaire |
C13H15ClN2O2 |
Poids moléculaire |
266.72 g/mol |
Nom IUPAC |
2-chloro-5-(3,4-dimethoxyphenyl)-1-ethylimidazole |
InChI |
InChI=1S/C13H15ClN2O2/c1-4-16-10(8-15-13(16)14)9-5-6-11(17-2)12(7-9)18-3/h5-8H,4H2,1-3H3 |
Clé InChI |
WLLMFCCKNFDGIB-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CN=C1Cl)C2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-(2-Aminopropanoylamino)acetyl]amino]propanoic acid](/img/structure/B12111470.png)

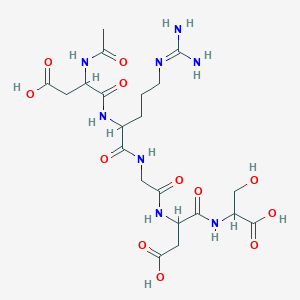

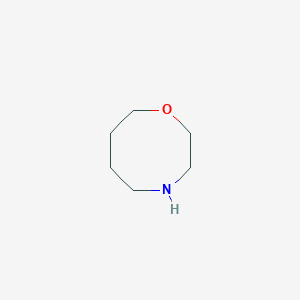
![{2-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B12111513.png)
![3-(2,4-Dimethyl-phenyl)-2-mercapto-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one](/img/structure/B12111522.png)



